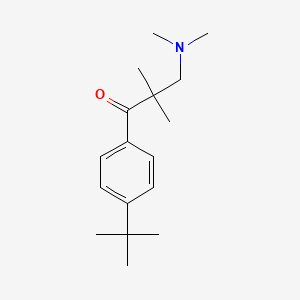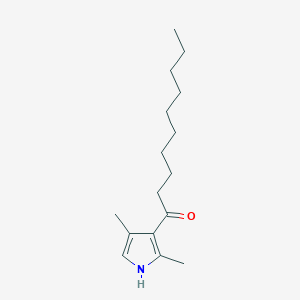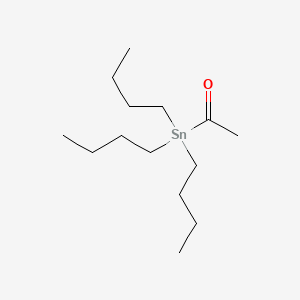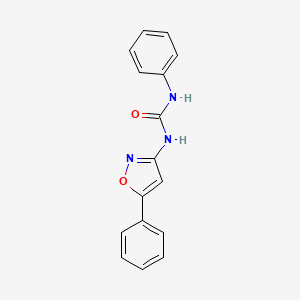![molecular formula C8H14S B14647305 1,1'-[Sulfanediylbis(methylene)]dicyclopropane CAS No. 53911-81-2](/img/structure/B14647305.png)
1,1'-[Sulfanediylbis(methylene)]dicyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Sulfanediylbis(methylene)]dicyclopropane is a chemical compound characterized by the presence of two cyclopropane rings connected by a sulfanediylbis(methylene) bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-[Sulfanediylbis(methylene)]dicyclopropane can be synthesized through the reaction of cyclopropylmethyl chloride with sodium sulfide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods: While specific industrial production methods for 1,1’-[Sulfanediylbis(methylene)]dicyclopropane are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-[Sulfanediylbis(methylene)]dicyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfanediylbis(methylene) bridge.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane rings, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or THF.
Substitution: Sodium hydroxide or other strong bases; in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved products with free thiol groups.
Substitution: Substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
1,1’-[Sulfanediylbis(methylene)]dicyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, especially in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1,1’-[Sulfanediylbis(methylene)]dicyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Dibenzyl sulfide: Contains benzyl groups instead of cyclopropane rings.
Diphenyl sulfide: Features phenyl groups in place of cyclopropane rings.
1,1’-[Sulfanediylbis(methylene)]dibenzene: Similar structure but with benzene rings.
Uniqueness: 1,1’-[Sulfanediylbis(methylene)]dicyclopropane is unique due to its cyclopropane rings, which confer distinct chemical and physical properties
Propiedades
Número CAS |
53911-81-2 |
|---|---|
Fórmula molecular |
C8H14S |
Peso molecular |
142.26 g/mol |
Nombre IUPAC |
cyclopropylmethylsulfanylmethylcyclopropane |
InChI |
InChI=1S/C8H14S/c1-2-7(1)5-9-6-8-3-4-8/h7-8H,1-6H2 |
Clave InChI |
XBTPZJANMGXFTM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CSCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole](/img/structure/B14647243.png)
methanone](/img/structure/B14647249.png)
![1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14647255.png)
![4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol]](/img/structure/B14647261.png)






![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)

